molecular formula C20H18O6 B6339523 2-Acetoxy-6-(2-benzo[1,3]dioxol-5-yl-vinyl)-benzoic acid ethyl ester CAS No. 365543-21-1

2-Acetoxy-6-(2-benzo[1,3]dioxol-5-yl-vinyl)-benzoic acid ethyl ester

Cat. No. B6339523
CAS RN: 365543-21-1
M. Wt: 354.4 g/mol
InChI Key: OCNKZAPTPXVZOF-VQHVLOKHSA-N
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Description

The compound seems to be a complex organic molecule that contains a benzo[d][1,3]dioxol-5-yl group . This group is found in various organic compounds and is known for its potential biological activities .


Molecular Structure Analysis

The molecular structure of a compound with a benzo[d][1,3]dioxol-5-yl group would likely involve a complex arrangement of carbon, hydrogen, and oxygen atoms . The exact structure would depend on the specific arrangement and bonding of these atoms.


Chemical Reactions Analysis

Again, while specific reactions involving “2-Acetoxy-6-(2-benzo[1,3]dioxol-5-yl-vinyl)-benzoic acid ethyl ester” are not available, compounds with a benzo[d][1,3]dioxol-5-yl group can undergo various chemical reactions. For example, they can participate in Pd-catalyzed C-N cross-coupling reactions .

Scientific Research Applications

Pharmaceutical Research: Anticancer Agents

Compounds containing the benzo[1,3]dioxol moiety, similar to MFCD12546739, have shown potential as anticancer agents . The structure of MFCD12546739 could be modified to enhance its interaction with biological targets, leading to the development of new anticancer drugs.

Flavor and Fragrance Industry: Synthetic Flavoring

While not reported to occur naturally, similar compounds to MFCD12546739 have been synthesized for use as flavoring agents in food . The compound’s structure could be tailored to produce specific flavors, contributing to the diversity of synthetic flavoring options available in the industry.

Crystallography: Structural Analysis

The crystal structure of compounds related to MFCD12546739 has been determined, which aids in understanding the molecular geometry and electronic structure . This information is crucial for designing materials with desired physical and chemical properties.

properties

IUPAC Name

ethyl 2-acetyloxy-6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-3-23-20(22)19-15(5-4-6-17(19)26-13(2)21)9-7-14-8-10-16-18(11-14)25-12-24-16/h4-11H,3,12H2,1-2H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNKZAPTPXVZOF-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC(=O)C)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C=CC=C1OC(=O)C)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxy-6-(2-benzo[1,3]dioxol-5-yl-vinyl)-benzoic acid ethyl ester

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